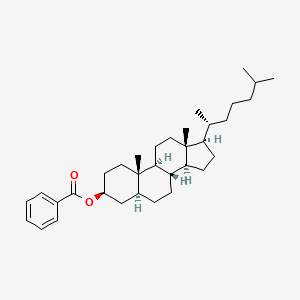
Cholestanol benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestanol benzoate is a useful research compound. Its molecular formula is C34H52O2 and its molecular weight is 492.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Cholestanol benzoate is being investigated for its role in developing advanced drug delivery systems. Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
-
Case Study: Targeted Drug Delivery
A study demonstrated the use of cholesterol-based liposomes modified with this compound to improve targeting in liver cancer therapy. These liposomes showed increased cellular uptake in HepG2 liver cancer cells compared to conventional liposomes, indicating their potential for targeted drug delivery applications . -
Table 1: Comparison of Liposome Types
Liposome Type Cellular Uptake Targeting Efficacy Conventional Liposomes Moderate Low Surface-Modified Liposomes High High
Bioimaging Applications
This compound is also explored for bioimaging purposes. Its ability to incorporate fluorescent dyes into lipid structures makes it a candidate for developing imaging agents that can visualize biological processes in real-time.
- Case Study: Fluorescent Liposomes
Research involved synthesizing fluorescent liposomes containing this compound for imaging applications. These liposomes were shown to enhance the visibility of tumor cells in vivo, providing a promising avenue for cancer diagnostics .
Materials Science
In materials science, this compound is utilized in the synthesis of liquid crystals and polymeric materials. Its unique structural properties contribute to the formation of ordered mesophases used in various applications.
-
Liquid Crystals
This compound has been used to create cholesteric liquid crystals that exhibit tunable optical properties. These materials are applicable in displays and sensors due to their ability to change color based on temperature or electric field . -
Table 2: Properties of Cholesterol-Based Liquid Crystals
Property Value Application Phase Transition Temp. Varies (e.g., 60°C) Display technology Optical Activity High Sensors
Eigenschaften
CAS-Nummer |
5808-11-7 |
|---|---|
Molekularformel |
C34H52O2 |
Molekulargewicht |
492.8 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C34H52O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-13,23-24,26-31H,9-11,14-22H2,1-5H3/t24-,26+,27+,28+,29-,30+,31+,33+,34-/m1/s1 |
InChI-Schlüssel |
YVXZAWFNDQLXBU-AJQXUMMESA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















